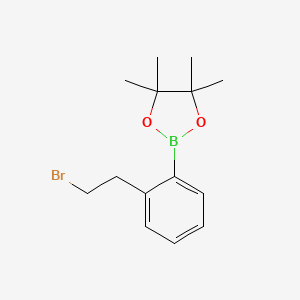

2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BBrO2 and its molecular weight is 311.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known to be mild Lewis acids, which means they can accept an electron pair. Boronic acids are generally stable and easy to handle, making them important in organic synthesis .

Applications in Organic Synthesis

One of the most common applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

生物活性

2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and biochemistry. Its structural attributes suggest that it may exhibit significant biological activity, particularly in the context of cancer treatment and cellular signaling pathways. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a dioxaborolane ring structure that is known for its ability to participate in various chemical reactions. The presence of the bromoethyl group may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BBrO2 |

| Molecular Weight | 305.12 g/mol |

| CAS Number | 850567-53-2 |

| Boiling Point | Not available |

Anticancer Properties

Recent studies have explored the anticancer properties of boron-containing compounds. For instance, research indicates that derivatives of boronic acids can inhibit cancer cell growth by modulating cellular signaling pathways. A notable study demonstrated that compounds similar to this compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

The mechanism of action for this compound appears to involve interference with key signaling pathways that regulate cell proliferation and migration. Specifically, it has been shown to affect the localization and levels of specific phosphoproteins involved in cancer cell motility and growth inhibition . The exact pathways remain under investigation but are thought to include modulation of c-MET signaling, which is crucial in various cancers.

Study 1: Growth Inhibition in Cancer Cell Lines

A study conducted on murine liver cell lines assessed the growth inhibition properties of various boron-containing compounds. The findings indicated that certain derivatives could effectively inhibit the growth of hepatocellular carcinoma cells while having negligible effects on healthy liver cells .

Study 2: Cellular Migration Assays

Another investigation focused on the compound's ability to inhibit cancer cell migration. The results highlighted that treatment with this compound significantly reduced the migratory capacity of cancer cells in vitro, suggesting potential applications in preventing metastasis .

Safety and Toxicity

While exploring its biological activity, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that the compound may cause skin irritation and is harmful if ingested . Further toxicological studies are required to establish a comprehensive safety profile for potential therapeutic use.

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of this compound is in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. The presence of the bromine atom allows for effective coupling with aryl or vinyl boron compounds to create complex organic molecules. This reaction is crucial in synthesizing pharmaceuticals and agrochemicals.

Polymer Synthesis

The compound is instrumental in synthesizing polymers through chain-growth polymerization techniques. Specifically, it can be used as a monomer or a comonomer in the production of functionalized polymers that exhibit desired properties for various applications, including drug delivery systems and advanced materials.

Anticancer Agents

Research indicates that derivatives of boronic acids have potential as anticancer agents due to their ability to inhibit proteasomes and disrupt cancer cell proliferation. The incorporation of 2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug design can enhance the efficacy of therapeutic compounds targeting cancer cells.

Targeted Drug Delivery

The compound can be utilized in targeted drug delivery systems where boronate esters facilitate the transport of drugs to specific tissues or cells. This targeting capability is essential for reducing side effects and improving treatment outcomes in various diseases.

Nanoparticle Synthesis

In nanotechnology, this compound serves as a precursor for synthesizing boron-doped nanoparticles. These nanoparticles have applications in catalysis and as contrast agents in imaging technologies due to their unique electronic properties.

Sensor Development

The reactivity of boronic acids with diols makes this compound suitable for developing chemical sensors that detect glucose and other biomolecules. Such sensors are vital in medical diagnostics and monitoring.

Data Table: Applications Overview

| Application Area | Specific Use Case | Mechanism/Process |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | Formation of carbon-carbon bonds |

| Polymer Synthesis | Functionalized polymers | Chain-growth polymerization |

| Medicinal Chemistry | Anticancer agents | Inhibition of proteasomes |

| Targeted drug delivery | Boronate ester transport | |

| Nanotechnology | Nanoparticle synthesis | Boron-doping for enhanced properties |

| Sensor development | Reactivity with biomolecules |

Case Study 1: Polymer Applications

A study demonstrated the use of this compound in synthesizing a series of functionalized polyolefins with improved thermal stability and mechanical properties. The resulting materials showed promise for applications in automotive components and packaging.

Case Study 2: Anticancer Activity

In preclinical trials, derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of proteasomal activity, highlighting its potential as a lead compound for developing new anticancer therapies.

特性

IUPAC Name |

2-[2-(2-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPUVJQWJQJUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657281 | |

| Record name | 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-53-2 | |

| Record name | 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。